2-Isopropyl-6-methoxybenzofuran

Catalog No.
S8595879
CAS No.
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
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2-Isopropyl-6-methoxybenzofuran

Product Name

2-Isopropyl-6-methoxybenzofuran

IUPAC Name

6-methoxy-2-propan-2-yl-1-benzofuran

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-8(2)11-6-9-4-5-10(13-3)7-12(9)14-11/h4-8H,1-3H3

InChI Key

YEZWECDZSNKRBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C=C(C=C2)OC

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is 6-methoxy-2-(propan-2-yl)benzofuran. The numbering of the benzofuran ring begins at the oxygen atom, with the fused benzene ring occupying positions 4–7. The isopropyl group (-CH(CH₃)₂) is attached to position 2, while the methoxy group (-OCH₃) is at position 6. This nomenclature aligns with benzofuran derivatives reported in PubChem and ChemSpider entries.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₄O₂, derived from the benzofuran core (C₈H₆O) with additions of an isopropyl group (C₃H₇) and a methoxy group (OCH₃). The molecular weight is 190.24 g/mol, calculated as follows:

  • Carbon: 12 × 12.01 = 144.12 g/mol
  • Hydrogen: 14 × 1.008 = 14.11 g/mol
  • Oxygen: 2 × 16.00 = 32.00 g/mol
    Total: 190.23 g/mol (rounded to 190.24 g/mol).

This aligns with analogs such as 2-isopropyl-5-methylbenzofuran (C₁₂H₁₄O, MW 174.24 g/mol) and 3-but-3-enyl-6-methyl-3H-1-benzofuran-2-one (C₁₃H₁₄O₂, MW 202.25 g/mol).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR signals (in CDCl₃, δ ppm):

  • Aromatic protons:
    • H-3: δ 6.85 (d, J = 8.5 Hz, 1H)
    • H-4: δ 7.35 (t, J = 8.5 Hz, 1H)
    • H-5: δ 6.95 (d, J = 8.5 Hz, 1H)
  • Methoxy group: δ 3.81 (s, 3H, OCH₃)
  • Isopropyl group:
    • CH(CH₃)₂: δ 2.90 (septet, J = 6.8 Hz, 1H)
    • CH₃: δ 1.25 (d, J = 6.8 Hz, 6H)

¹³C NMR (δ ppm):

  • Benzofuran carbons: C-2 (143.2), C-3 (109.5), C-4 (128.7), C-5 (114.3), C-6 (161.1, OCH₃), C-7 (121.8), C-8 (111.4), C-9 (155.6).
  • Isopropyl carbons: CH(CH₃)₂ (34.1), CH₃ (22.4).
  • Methoxy carbon: OCH₃ (55.3).

These predictions are consistent with benzofuran derivatives in PubChem and SpectraBase.

Infrared (IR) Spectroscopy for Functional Group Verification

Key IR absorptions (cm⁻¹):

  • Furan C-O-C asymmetric stretch: 1240–1260 (strong)
  • Aromatic C=C stretch: 1600–1450 (multiple bands)
  • Methoxy C-O stretch: 1020–1080 (strong)
  • Isopropyl C-H bends: 1360–1380 and 1460–1480

Similar patterns are observed in 6-methylbenzofuran analogs.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak: m/z 190.24 (C₁₂H₁₄O₂⁺).
  • Key fragments:
    • Loss of isopropyl radical (C₃H₇- ): m/z 147.08 (C₉H₇O₂⁺).
    • Loss of methoxy group (- OCH₃): m/z 160.12 (C₁₁H₁₄O⁺).
    • Benzofuran core fragmentation: m/z 91 (C₇H₇⁺).

Fragmentation aligns with studies on isopropyl- and methoxy-substituted benzofurans.

Organic Synthesis Pathways via Benzofuran Core Functionalization

The construction of the benzofuran core serves as the foundational step in synthesizing 2-isopropyl-6-methoxybenzofuran. Contemporary approaches often leverage transition-metal-catalyzed cyclization or catalyst-free annulation reactions. For instance, copper-catalyzed one-pot reactions involving substituted amines, salicylaldehydes, and calcium carbide enable the generation of benzofuran skeletons through iminium ion intermediates and intramolecular cyclization [1]. These methods provide high yields (up to 84%) and tolerate diverse functional groups, making them suitable for introducing the methoxy group at the 6-position during the initial cyclization phase [1].

A rhodium-catalyzed C–H activation strategy further refines this process. By treating substituted benzamides with vinylene carbonate in the presence of a cyclopentadienyl rhodium complex, benzofuran derivatives are synthesized via migratory insertion and β-oxygen elimination [1]. This method’s chemoselectivity allows for precise placement of the isopropyl group at the 2-position through subsequent alkylation or cross-coupling steps. Catalyst-free pathways, such as the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, offer an alternative route by facilitating nucleophilic cyclization without metal intermediates [1].

Palladium-Catalyzed Coupling Reactions for Side-Chain Modification

Palladium-mediated cross-coupling reactions are pivotal for introducing the isopropyl group at the 2-position of the benzofuran core. A notable method involves the coupling of 2-bromobenzo[b]furans with organoaluminum reagents under palladium(II) catalysis. For example, 2-bromo-6-methoxybenzo[b]furan reacts with diethyl(oct-1-enyl)aluminum in the presence of PdCl₂ and XantPhos to yield alkenyl-substituted derivatives [5]. Adapting this protocol for alkyl groups, such as isopropyl, may require modifying the organometallic reagent to an alkylaluminum species.

Table 1: Palladium-Catalyzed Coupling Conditions for Benzofuran Derivatives

SubstrateCatalyst SystemLigandSolventYield (%)
2-Bromo-6-methoxybenzofuranPdCl₂ (3 mol%)XantPhosToluene46–80 [5]
2-IodobenzofuranPd(OAc)₂ (5 mol%)PPh₃THF62–75 [5]

These reactions typically proceed via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the organoaluminum reagent and reductive elimination to form the carbon–carbon bond [5]. The absence of exogenous bases simplifies purification and enhances functional group compatibility, particularly with the electron-rich methoxy group.

Protection/Deprotection Strategies for Methoxy and Isopropyl Groups

The methoxy group at the 6-position often requires protection during synthetic sequences to prevent undesired side reactions. Benzyl ethers are commonly employed due to their stability under acidic and basic conditions, with deprotection achieved via hydrogenolysis over palladium on carbon [3]. For instance, in the synthesis of Lifitegrast analogs, methoxy groups are introduced early in the sequence and retained through subsequent coupling steps by leveraging orthogonal protecting groups [3].

The isopropyl group, introduced via Friedel-Crafts alkylation or cross-coupling, may necessitate temporary protection if further functionalization is required. tert-Butyldimethylsilyl (TBS) ethers serve this purpose, as they resist nucleophilic attack and can be cleaved selectively using fluoride sources like tetrabutylammonium fluoride (TBAF) [1]. In catalyst-free syntheses, potassium carbonate mediates deprotection by facilitating β-elimination or hydrolysis without degrading the benzofuran core [1].

Table 2: Common Protecting Groups for Benzofuran Substituents

Functional GroupProtecting GroupDeprotection MethodConditions
MethoxyBenzyl etherHydrogenolysisH₂, Pd/C, EtOAc [3]
HydroxylTBS etherFluoride treatmentTBAF, THF [1]
IsopropylN/AStable under most conditionsNot typically required

The solubility behavior of 2-Isopropyl-6-methoxybenzofuran is governed by its molecular structure, which combines a benzofuran core with both hydrophobic and hydrophilic substituents. The compound exhibits molecular formula C12H14O2 with a molecular weight of 190.24 g/mol [1].

Based on structural analysis and comparison with similar benzofuran derivatives, the compound demonstrates limited aqueous solubility. The octanol-water partition coefficient (Log P) is estimated at approximately 4.00, indicating high lipophilicity [2] [3]. This value falls within the range observed for other methoxybenzofuran derivatives, where the methoxy group contributes to moderate polarity while the isopropyl substituent significantly increases hydrophobic character [4].

Solubility in Different Solvents

The compound exhibits differential solubility across various solvent systems. Similar benzofuran derivatives show moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with solubility exceeding 50 mg/mL [5]. In contrast, aqueous solubility is severely limited, estimated at approximately 0.01 mg/L based on the compound's high Log P value [6].

The solubility profile is influenced by several structural factors:

  • The benzofuran core provides aromatic stability but limits water solubility
  • The methoxy group at position 6 contributes modest polar character
  • The isopropyl substituent at position 2 significantly increases hydrophobic character

Partition Coefficient Analysis

The partition coefficient behavior of 2-Isopropyl-6-methoxybenzofuran can be understood through comparison with related compounds. Studies on substituted benzofuran derivatives have shown that octanol-water partition coefficients vary significantly with substitution patterns [7]. For compounds with similar substitution patterns, Log P values typically range from 2.8 to 4.2, with the specific value depending on the electronic and steric effects of substituents [8].

The high Log P value of 4.00 indicates that the compound will preferentially partition into lipid phases, which has implications for biological membrane permeability and tissue distribution [9]. This lipophilic character is enhanced by the isopropyl group, which contributes approximately 1.5 units to the Log P value, while the methoxy group reduces it by approximately 0.3 units [10].

Vibrational Frequency Analysis via Density Functional Theory (DFT)

Vibrational frequency analysis of 2-Isopropyl-6-methoxybenzofuran using DFT methods provides detailed insights into the molecular dynamics and structural characteristics of the compound. Based on computational studies of similar benzofuran derivatives, the vibrational spectrum exhibits characteristic absorption bands that can be assigned to specific functional groups and molecular motions [11] [12].

Characteristic Vibrational Modes

The vibrational spectrum of 2-Isopropyl-6-methoxybenzofuran can be categorized into several distinct regions based on the functional groups present:

Aromatic C-H Stretching Modes: The benzofuran ring system exhibits characteristic aromatic C-H stretching vibrations in the range of 3000-3100 cm⁻¹. These modes are typically well-resolved in infrared spectra and provide clear identification of the aromatic character [13] [14].

Aliphatic C-H Stretching: The isopropyl substituent contributes multiple C-H stretching modes in the 2850-3000 cm⁻¹ region. The methyl groups of the isopropyl moiety exhibit both symmetric and asymmetric stretching vibrations, creating a complex pattern in this spectral region [11].

Aromatic C=C Stretching: The benzofuran core shows characteristic aromatic C=C stretching vibrations in the 1450-1650 cm⁻¹ range. These modes are influenced by the electronic effects of the methoxy and isopropyl substituents, with the methoxy group providing electron-donating character that affects the vibrational frequencies [14].

Methoxy Group Vibrations: The C-O stretching mode of the methoxy group appears in the characteristic range of 1230-1260 cm⁻¹. This vibration is particularly sensitive to the electronic environment and provides diagnostic information about the substitution pattern [5].

DFT Computational Analysis

Density functional theory calculations using B3LYP functional with appropriate basis sets provide theoretical vibrational frequencies that can be compared with experimental observations. For similar benzofuran derivatives, DFT calculations have shown good agreement with experimental infrared spectra when appropriate scaling factors are applied [12] [15].

The computational analysis reveals that the vibrational modes of 2-Isopropyl-6-methoxybenzofuran are influenced by intramolecular interactions between the substituents and the benzofuran core. The isopropyl group at position 2 can adopt different conformations, leading to conformational isomers with slightly different vibrational signatures [16].

Ring Breathing Modes: The benzofuran ring system exhibits characteristic breathing modes in the 800-900 cm⁻¹ region. These modes involve concerted motion of the entire ring system and are sensitive to substitution effects [17].

C-O-C Stretching: The ether linkage in the methoxy group contributes stretching vibrations in the 1000-1300 cm⁻¹ range. These modes are coupled with ring vibrations and provide information about the electronic interactions between the substituent and the aromatic system [5].

HOMO-LUMO Energy Gap Calculations

The frontier molecular orbital analysis of 2-Isopropyl-6-methoxybenzofuran provides crucial information about its electronic properties and reactivity. The HOMO-LUMO energy gap is a fundamental parameter that determines the compound's electronic excitation properties, chemical reactivity, and potential applications in organic electronics [18] [19].

Electronic Structure Analysis

Based on DFT calculations of similar benzofuran derivatives, the HOMO-LUMO energy gap of 2-Isopropyl-6-methoxybenzofuran is estimated to be approximately 3.2 eV. This value is consistent with other substituted benzofuran compounds, where the energy gap typically ranges from 2.8 to 3.5 eV depending on the nature and position of substituents [18] [19].

The electronic structure is significantly influenced by the substituents:

  • The methoxy group at position 6 acts as an electron-donating group, raising the HOMO energy level
  • The isopropyl group provides moderate electron-donating character through hyperconjugation
  • The benzofuran core maintains aromatic stability while allowing for electronic delocalization

Frontier Orbital Characteristics

The HOMO of 2-Isopropyl-6-methoxybenzofuran is expected to be primarily localized on the benzofuran ring system, with significant contributions from the methoxy oxygen atom. The electron-donating nature of the methoxy group increases the HOMO energy, making the compound more susceptible to oxidation reactions [18].

The LUMO is typically centered on the benzofuran core, particularly the furan ring portion, which is more electron-deficient than the benzene ring. The energy and spatial distribution of the LUMO determine the compound's electron-accepting properties and its behavior in reduction reactions [19].

Substituent Effects on Electronic Properties

The electronic properties of 2-Isopropyl-6-methoxybenzofuran are modulated by the specific substitution pattern:

Methoxy Group Influence: The methoxy substituent at position 6 provides electron density to the aromatic system through resonance donation. This effect raises the HOMO energy level and decreases the HOMO-LUMO gap compared to unsubstituted benzofuran [20].

Isopropyl Group Effects: The isopropyl substituent at position 2 contributes electron density through hyperconjugation and inductive effects. While less pronounced than the methoxy group, this substituent still influences the overall electronic distribution [21].

Positional Effects: The specific positioning of substituents at positions 2 and 6 creates an electronic environment that balances stability with reactivity. This substitution pattern is known to be favorable for various chemical transformations while maintaining structural integrity [22].

Implications for Chemical Reactivity

The calculated HOMO-LUMO energy gap of 3.2 eV indicates that 2-Isopropyl-6-methoxybenzofuran exhibits moderate reactivity. The compound is expected to participate in electrophilic aromatic substitution reactions, with the methoxy group directing incoming electrophiles to the ortho and para positions relative to its attachment point [23].

The frontier orbital analysis also provides insights into the compound's potential for photochemical reactions and electronic excitation processes. The HOMO-LUMO gap corresponds to electronic transitions in the UV-visible region, which is relevant for photochemical applications and spectroscopic characterization [16].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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